Methyl 5-amino-6-methylpicolinate
Description
Methyl 5-amino-6-methylpicolinate (CAS: 908832-89-3) is a picolinic acid derivative featuring an ester group at the pyridine ring’s carboxylic acid position, an amino group at the 5-position, and a methyl group at the 6-position.
Properties
IUPAC Name |
methyl 5-amino-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXWFPWIDMWTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343786-11-8 | |
| Record name | methyl 5-amino-6-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methylpicolinate typically involves the following steps:
Nitration: The starting material, 6-methylpicolinic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted picolinates depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The substituent type and position on the pyridine ring critically determine the properties of picolinic acid derivatives. Below is a comparative analysis of Methyl 5-amino-6-methylpicolinate and key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Amino vs. Halogen Substituents: The amino group in this compound confers nucleophilicity, making it reactive in condensation or coupling reactions. In contrast, chloro or bromo analogs (e.g., Methyl 6-chloro-5-methylpicolinate) are more electrophilic, favoring substitution reactions . Nitro-substituted derivatives (e.g., 2-Amino-5-nitro-6-methylpyridine) exhibit reduced nucleophilicity due to the electron-withdrawing nitro group, which also increases thermal stability (evidenced by high melting points) .
Positional Isomerism :
- Substituent position significantly impacts electronic distribution. For example, Methyl 5-bromo-3-methylpicolinate (bromo at 5-position) differs in reactivity from bromo-substituted analogs at other positions, such as Methyl 5-bromo-4-methylpicolinate (CAS: 886365-06-6), which has a similarity score of 0.92 .
Biological Activity
Methyl 5-amino-6-methylpicolinate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyridine ring with an amino group at the 5-position and a methyl group at the 6-position. This unique substitution pattern contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group facilitates the formation of hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and cellular signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro, likely through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .
- Anticancer Potential : In vitro experiments demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways, although further in vivo studies are required to confirm these findings .
- Neuroprotective Effects : Recent research explored the neuroprotective capabilities of this compound in models of oxidative stress. It was found to mitigate neuronal cell death, possibly through antioxidant mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-nitro-6-methylpicolinate | C8H8N2O2 | Contains a nitro group, affecting reactivity |
| Methyl 5-hydroxy-6-methylpicolinate | C8H9N2O3 | Hydroxy group enhances solubility |
| Methyl 6-amino-4-methylpicolinate | C8H10N2O2 | Different substitution pattern affecting activity |
This compound stands out due to its specific amino substitution, which enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
